molecular formula C9H15N3O2 B1405780 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine CAS No. 1461868-80-3

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine

Cat. No.: B1405780
CAS No.: 1461868-80-3
M. Wt: 197.23 g/mol
InChI Key: YKIMBMREHRVXEW-UHFFFAOYSA-N
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Description

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine is a heterocyclic compound that features both an oxadiazole and a morpholine ring. The oxadiazole ring is known for its diverse biological activities, while the morpholine ring is a common motif in pharmaceuticals due to its stability and solubility properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another method includes the use of uronium activation for the synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole N-oxides, while reduction could produce various morpholine derivatives.

Mechanism of Action

The mechanism of action of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The morpholine ring enhances the compound’s solubility and stability, facilitating its biological activity .

Properties

IUPAC Name

2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-6(2)9-11-8(12-14-9)7-5-10-3-4-13-7/h6-7,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIMBMREHRVXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine
Reactant of Route 2
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine
Reactant of Route 3
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine
Reactant of Route 4
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine
Reactant of Route 5
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine
Reactant of Route 6
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine

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